

Application Notes and Protocols for Vidofludimus Hemicalcium in Neuroinflammation Studies

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Compound of Interest

Compound Name: Vidofludimus hemicalcium

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Introduction

Vidofludimus hemicalcium (IMU-838) is an investigational small molecule drug with a dual mechanism of action, positioning it as a promising therapeutic candidate for neuroinflammatory and neurodegenerative diseases such as multiple sclerosis (MS).[1][2][3] It functions as both a potent inhibitor of dihydroorotate dehydrogenase (DHODH) and an activator of the nuclear receptor-related 1 (Nurr1) protein.[1][2] This dual action allows it to exert both anti-inflammatory and direct neuroprotective effects.[3][4] These application notes provide a comprehensive overview of **Vidofludimus hemicalcium**'s activity and detailed protocols for its use in preclinical neuroinflammation research.

Mechanism of Action

Vidofludimus hemicalcium's therapeutic potential in neuroinflammation stems from its ability to modulate two distinct and critical pathways:

- **Inhibition of Dihydroorotate Dehydrogenase (DHODH):** DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes (T and B cells).[1][4] By inhibiting DHODH, **Vidofludimus hemicalcium** selectively targets these hyperactive immune cells, leading to

metabolic stress and a reduction in their pro-inflammatory activity, without broadly suppressing the immune system.[4][5]

- Activation of Nuclear Receptor-Related 1 (Nurr1): Nurr1 is a transcription factor crucial for the development, maintenance, and survival of neurons.[1][4] Its activation by **Vidofludimus hemicalcium** promotes neuroprotective effects by acting on microglia, astrocytes, and neurons. In microglia and astrocytes, Nurr1 activation reduces the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species and nitric oxide. [1][4] In neurons, it enhances survival, differentiation, and neurotransmission.[1][4]

Quantitative Data

The following tables summarize the key quantitative data for **Vidofludimus hemicalcium** from various in vitro and in vivo studies.

Table 1: In Vitro Activity of **Vidofludimus Hemicalcium**

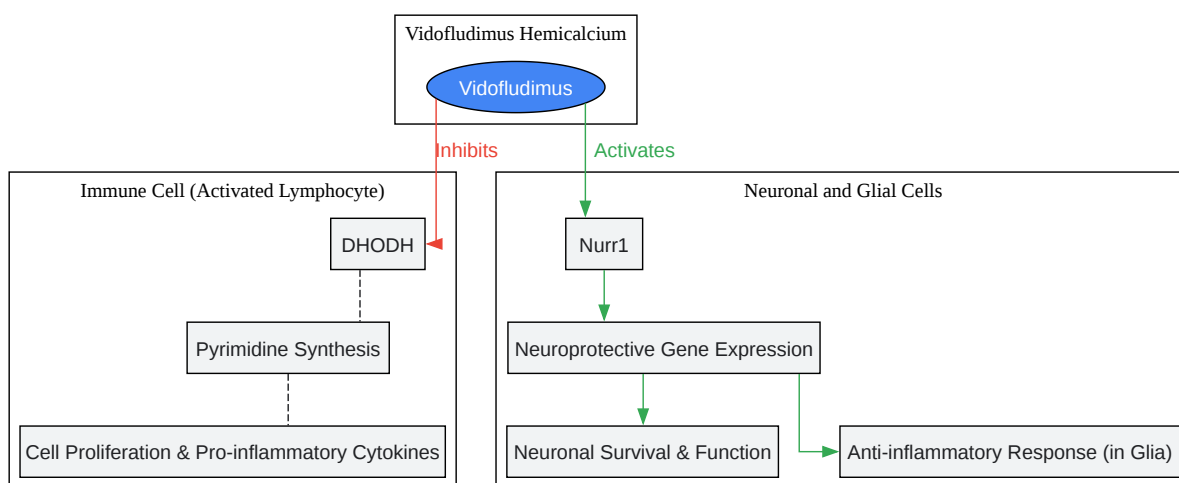
Target	Assay Type	Species	Parameter	Value	Reference(s)
DHODH	Enzymatic Assay	Human	IC50	160 nM	[1][5][6]
Nurr1	Reporter Gene Assay	Human	EC50	0.4 µM (400 nM)	[7][8][9][10]
NOR1 (NR4A3)	Reporter Gene Assay	Human	EC50	2.9 µM	[7][8]
Nur77 (NR4A1)	Reporter Gene Assay	Human	EC50	3.1 µM	[7][8]
T Cell Proliferation	Proliferation Assay	Human	EC50	11.8 µM	[5]

Table 2: In Vivo Efficacy of **Vidofludimus Hemicalcium** in Experimental Autoimmune Encephalomyelitis (EAE)

Animal Model	Treatment Regimen	Key Findings	Reference(s)
MOG35-55 induced EAE in C57BL/6 mice	Prophylactic and therapeutic oral administration (150 mg/kg)	Reduced disease severity and incidence. Decreased immune cell infiltration into the CNS, including pathogenic T helper cells.	[11] [12]
EAE in DA Rats	Therapeutic oral administration (20 and 60 mg/kg)	Dose-dependent inhibition of motor signs and disease scores.	[7] [13]

Signaling Pathways and Experimental Workflows

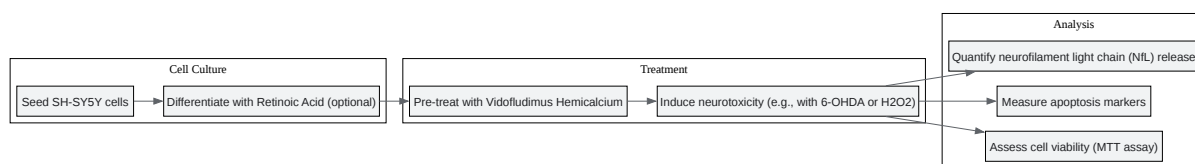
Signaling Pathway of Vidofludimus Hemicalcium



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Caption: Dual mechanism of action of **Vidofludimus hemicalcium**.

Experimental Workflow for In Vitro Neuroprotection Assay



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Caption: Workflow for assessing neuroprotective effects in vitro.

Experimental Protocols

DHODH Enzymatic Activity Assay

This protocol is adapted from a general colorimetric assay for DHODH activity.

Materials:

- Recombinant human DHODH protein
- **Vidofludimus hemicalcium**
- Dihydroorotate (DHO)
- Coenzyme Q10 (CoQ10)
- 2,6-dichloroindophenol (DCIP)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
- 96-well microplate

- Microplate reader

Procedure:

- Prepare a stock solution of **Vidofludimus hemicalcium** in DMSO and create a serial dilution in the assay buffer.
- In a 96-well plate, add the recombinant human DHODH enzyme to each well.
- Add the different concentrations of **Vidofludimus hemicalcium** or vehicle control (DMSO in assay buffer) to the respective wells.
- Add the reagent mix containing 100 μ M CoQ10 and 200 μ M DCIP in the assay buffer to each well.
- Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding 500 μ M DHO to each well.
- Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.
- Calculate the rate of DCIP reduction to determine DHODH activity. The IC₅₀ value for **Vidofludimus hemicalcium** can be calculated by plotting the percentage of inhibition against the log concentration of the compound.

Nurr1 Reporter Gene Assay

This protocol describes a luciferase-based reporter assay to measure the activation of Nurr1.

Materials:

- HEK293T cells
- Expression plasmid for Gal4-Nurr1 LBD fusion protein
- Luciferase reporter plasmid with Gal4 upstream activating sequence (UAS)
- Transfection reagent

- **Vidofludimus hemicalcium**
- Cell culture medium and supplements
- Luciferase assay system
- Luminometer

Procedure:

- Seed HEK293T cells in a 96-well plate at an appropriate density.
- Co-transfect the cells with the Gal4-Nurr1 LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.
- After 24 hours, replace the medium with fresh medium containing various concentrations of **Vidofludimus hemicalcium** or vehicle control.
- Incubate the cells for another 24 hours.
- Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
- Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
- The EC50 value can be determined by plotting the fold activation against the log concentration of **Vidofludimus hemicalcium**.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of **Vidofludimus hemicalcium** against a neurotoxin in a neuronal cell line.[8]

Materials:

- SH-SY5Y human neuroblastoma cells
- Cell culture medium (e.g., DMEM/F12 with FBS and supplements)

- **Vidofludimus hemicalcium**

- Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed SH-SY5Y cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Optional: Differentiate the cells into a more mature neuronal phenotype by treating with retinoic acid (e.g., 10 μ M) for 3-5 days.
- Pre-treat the cells with various concentrations of **Vidofludimus hemicalcium** (e.g., 0.1 to 10 μ M) for 4 hours.[\[11\]](#)
- Induce neurotoxicity by adding a pre-determined optimal concentration of a neurotoxin (e.g., 10 μ g/ml 6-OHDA for 16 hours or 0.5 mM H₂O₂ for 24 hours).[\[8\]](#)[\[11\]](#)
- After the incubation period, remove the medium and add MTT solution to each well. Incubate for 3-4 hours at 37°C.
- Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control.

Microglia Activation and Cytokine Release Assay

This protocol describes how to measure the anti-inflammatory effects of **Vidofludimus hemicalcium** on activated microglia.

Materials:

- Primary microglia or a microglial cell line (e.g., HMC3)
- Cell culture medium
- **Vidofludimus hemicalcium**
- Lipopolysaccharide (LPS)
- ELISA kits for pro-inflammatory cytokines (e.g., TNF- α , IL-6)
- 24-well cell culture plates

Procedure:

- Seed microglia in a 24-well plate at an appropriate density.
- Pre-treat the cells with various concentrations of **Vidofludimus hemicalcium** for 2 hours.
- Stimulate the microglia with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
- Incubate the cells for 24 hours.
- Collect the cell culture supernatants.
- Measure the concentration of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
- The reduction in cytokine release in the presence of **Vidofludimus hemicalcium** indicates its anti-inflammatory activity.

MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This is a widely used in vivo model of multiple sclerosis to evaluate the efficacy of therapeutic agents.^[1]

Materials:

- Female C57BL/6 mice (8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PTX)
- **Vidofludimus hemicalcium**
- Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
- Syringes and needles

Procedure:

- Immunization (Day 0):
 - Prepare an emulsion of MOG35-55 in CFA. For example, dissolve MOG35-55 in sterile PBS at 2 mg/mL and emulsify with an equal volume of CFA containing 4 mg/mL Mycobacterium tuberculosis.
 - Anesthetize the mice and subcutaneously inject 100 µL of the emulsion at two sites on the flank.
 - Administer 200 ng of PTX intraperitoneally (i.p.).
- Pertussis Toxin Boost (Day 2):
 - Administer a second i.p. injection of 200 ng of PTX.
- Treatment:
 - Prophylactic: Begin daily oral gavage of **Vidofludimus hemicalcium** (e.g., 150 mg/kg) or vehicle on the day of immunization (Day 0).

- Therapeutic: Begin daily oral gavage of **Vidofludimus hemicalcium** or vehicle upon the onset of clinical signs (typically around day 10-12).
- Clinical Scoring:
 - Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Hind limb paralysis
 - 4: Hind and forelimb paralysis
 - 5: Moribund or dead
- Endpoint Analysis:
 - At the end of the experiment (e.g., day 25-30), mice can be euthanized, and the brain and spinal cord can be collected for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination) and immune cell infiltration analysis by flow cytometry.

Conclusion

Vidofludimus hemicalcium presents a compelling dual-action approach for the study of neuroinflammatory diseases. Its ability to concurrently suppress the inflammatory response and provide direct neuroprotection offers a unique tool for researchers in the field. The provided protocols and data serve as a foundational guide for the investigation of **Vidofludimus hemicalcium** in various preclinical models of neuroinflammation, paving the way for a deeper understanding of its therapeutic potential.

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